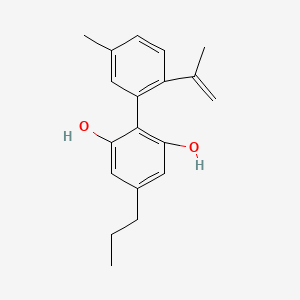
methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
The synthetic routes and reaction conditions for NSC115723 are not widely documented in public literature. it is known that the compound can be synthesized through custom synthesis processes .
化学反応の分析
NSC115723 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not extensively detailed in available literature. it is known that the compound can be involved in complex chemical transformations due to its unique structure . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
NSC115723 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in various research studies to investigate its effects on different biological systems In biology and medicine, NSC115723 is used to explore its potential therapeutic effects and mechanisms of action .
作用機序
The mechanism of action of NSC115723 involves its interaction with specific molecular targets and pathways it is known that the compound can exert its effects through complex biochemical interactions . Further research is needed to fully elucidate the detailed mechanism of action of NSC115723.
類似化合物との比較
NSC115723 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include other phenanthrene derivatives and related biochemical compounds .
List of Similar Compounds::- Phenanthrene
- 10-Chlorophenanthrene
- 6-Methoxyphenanthrene
- 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
These compounds share structural similarities with NSC115723 but differ in specific functional groups and chemical properties .
特性
CAS番号 |
52617-98-8 |
|---|---|
分子式 |
C19H23ClO4 |
分子量 |
350.8 g/mol |
IUPAC名 |
methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C19H23ClO4/c1-18-8-5-9-19(2,17(22)24-4)16(18)14(20)15(21)12-7-6-11(23-3)10-13(12)18/h6-7,10,14,16H,5,8-9H2,1-4H3/t14-,16+,18+,19-/m0/s1 |
InChIキー |
CAQCHCCVWVJUGY-WLWJZTKJSA-N |
異性体SMILES |
C[C@]12CCC[C@]([C@@H]1[C@H](C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
正規SMILES |
CC12CCCC(C1C(C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


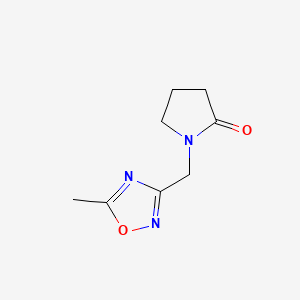
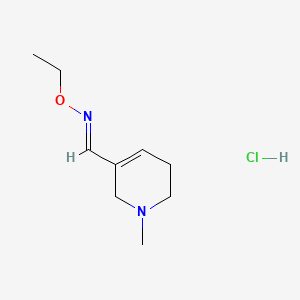
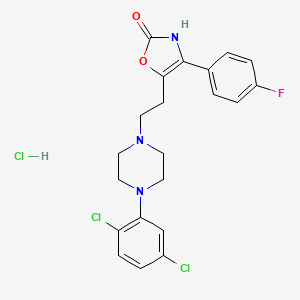
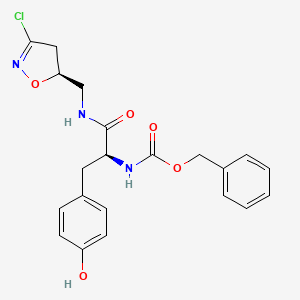
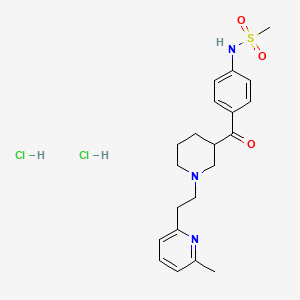
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
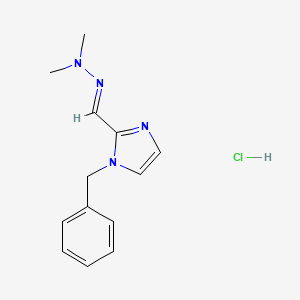
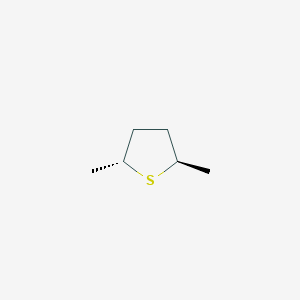
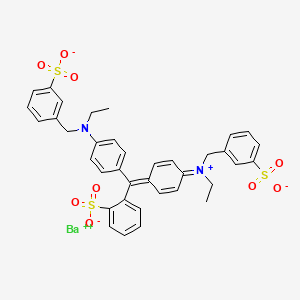
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
